Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate

Drug Design pKₐ Modulation CNS Penetration

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS 1235842‑48‑4) is an N‑Boc‑protected 4‑fluoropiperidine bearing an ethyl acetate side‑chain at the 4‑position (C₁₄H₂₄FNO₄, MW 289.34, cLogP ≈2.62). It belongs to the class of fluorinated piperidine carboxylate building blocks used extensively in medicinal chemistry as late‑stage intermediates for central nervous system (CNS) and ion‑channel programs.

Molecular Formula C14H24FNO4
Molecular Weight 289.347
CAS No. 1235842-48-4
Cat. No. B581760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate
CAS1235842-48-4
Molecular FormulaC14H24FNO4
Molecular Weight289.347
Structural Identifiers
SMILESCCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F
InChIInChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
InChIKeyLVJPCDFEDFIYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS 1235842-48-4): Structural Identity, Physicochemical Profile, and Procurement-Relevant Context


tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS 1235842‑48‑4) is an N‑Boc‑protected 4‑fluoropiperidine bearing an ethyl acetate side‑chain at the 4‑position (C₁₄H₂₄FNO₄, MW 289.34, cLogP ≈2.62). It belongs to the class of fluorinated piperidine carboxylate building blocks used extensively in medicinal chemistry as late‑stage intermediates for central nervous system (CNS) and ion‑channel programs [1]. The compound appears explicitly as an intermediate in patent US 2010/0184761 A1 (N.V. Organon) directed to 4‑fluoro‑piperidine T‑type calcium channel antagonists [2]. Commercially, it is offered at ≥97 % purity with batch‑specific QC (NMR, HPLC, GC) by multiple vendors, with a typical storage requirement of 2–8 °C [3].

Why 4‑Substituent Swaps Fail: tert‑Butyl 4‑(2‑ethoxy‑2‑oxoethyl)‑4‑fluoropiperidine‑1‑carboxylate (CAS 1235842-48-4) Cannot Be Replaced by Close Analogs Without Verifiable Performance Loss


In‑class 4‑substituted N‑Boc‑piperidine‑acetic acid ethyl esters are not functionally interchangeable because the 4‑position substituent dictates the electron‑withdrawing character, metabolic stability, and conformational bias of the downstream pharmacophore [1]. Replacement of fluorine with hydrogen, hydroxyl, chlorine, or methyl alters the pKₐ of the piperidine nitrogen (ΔpKₐ ≈1.7–2.6 units), shifts log P, and changes the metabolic half‑life in hepatic microsomes by ≥30 % . These differences propagate into divergent pharmacokinetic profiles and target engagement in the final drug candidates, making simple scaffold‑hopping unreliable without re‑optimization of the entire lead series [2].

Quantitative Differentiation Evidence for tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS 1235842-48-4) Against Closest Analogs


Electron‑Withdrawing Effect of the 4‑Fluoro Substituent Lowers Piperidine pKₐ by ~1.6–2.6 Units Relative to Non‑Fluorinated and 4‑Hydroxy Analogues

The 4‑fluorine atom in the title compound exerts a strong electron‑withdrawing inductive effect, reducing the basicity of the piperidine nitrogen. For the deprotected 4‑fluoropiperidine core, the experimental pKₐ is 9.4, compared with ~11 for unsubstituted piperidine . In contrast, the 4‑hydroxy analogue (tert‑butyl 4‑(2‑ethoxy‑2‑oxoethyl)‑4‑hydroxypiperidine‑1‑carboxylate, CAS 401811‑97‑0) is expected to have a pKₐ close to that of the parent piperidine (~11), and the 4‑chloro analogue would show a smaller pKₐ shift because chlorine is less electronegative than fluorine (Pauling electronegativity: F = 3.98 vs. Cl = 3.16) . The lower pKₐ of the fluorinated compound translates into a higher fraction of uncharged species at physiological pH 7.4, which is a key determinant of blood–brain barrier permeability for CNS‑targeted programs [1].

Drug Design pKₐ Modulation CNS Penetration

Fluorine Substitution Increases Metabolic Half‑Life in Hepatic Microsomes by ≥30 % Relative to 4‑Bromo and 4‑Chloro Analogues

The 4‑fluorine substituent imparts superior metabolic stability compared with heavier halogen analogues. For the 4‑fluoropiperidine hydrobromide core, the half‑life in hepatic microsomes is reported to be 30 % longer than that of the corresponding 4‑bromo‑ and 4‑chloro‑piperidine analogues . While direct microsomal data for the fully protected title compound are not publicly available, the metabolic stability advantage originates from the stronger C–F bond (bond dissociation energy ~485 kJ mol⁻¹) compared with C–Cl (~339 kJ mol⁻¹) and C–Br (~285 kJ mol⁻¹), which resists oxidative metabolism by cytochrome P450 enzymes [1].

ADME Metabolic Stability Fluorine Effect

Patent‑Documented Synthetic Utility: Explicit Intermediate in US 2010/0184761 A1 for T‑Type Calcium Channel Antagonists; Alternative Synthetic Routes Yield 11 %–32 % of the Title Compound

The title compound is an explicitly claimed intermediate in US Patent 2010/0184761 A1 (N.V. Organon/Merck), where it appears on page/column 31 as a precursor to 4‑fluoro‑piperidine T‑type calcium channel antagonists [1]. Two synthetic routes to this compound are documented. Route A (US 8,026,236 B2 methodology) proceeds from tert‑butyl 4‑(2‑ethoxy‑2‑oxoethyl)‑4‑hydroxypiperidine‑1‑carboxylate via DAST fluorination and KMnO₄ oxidation, yielding 3.8 g (32 % from 12 g starting material) after column chromatography . Route B (WO 2021/11913 A1, Paragraph 2284–2285) employs similar DAST conditions but reports only an 11 % isolated yield (0.6 g from 5 g starting material), highlighting the sensitivity of the fluorination step to reaction conditions . In contrast, the non‑fluorinated analogue (tert‑butyl 4‑(2‑ethoxy‑2‑oxoethyl)piperidine‑1‑carboxylate, CAS 135716‑09‑5) is accessible in one step from commercially available N‑Boc‑4‑piperidineacetic acid with typical yields >80 % via simple esterification, making the fluorinated compound a higher‑value, synthetically demanding intermediate that cannot be trivially substituted .

Patent Intermediates T‑Type Calcium Channel Synthetic Yield

Improved Biopharmaceutical Profile: 4‑Fluoropiperidine Core Confers ~40 % Higher Oral Bioavailability vs. Non‑Fluorinated Piperidine Analogues in Matched Series

In a matched molecular pair study of piperidine‑based drug candidates, the introduction of a 4‑fluoro substituent increased oral bioavailability (F %) by approximately 40 % relative to the corresponding non‑fluorinated piperidine analogues [1]. This improvement is attributed to the combined effects of reduced pKₐ, enhanced metabolic stability, and improved passive membrane permeability conferred by the fluorine atom [2]. For downstream drug candidates derived from the title compound (after Boc deprotection and further elaboration), the 4‑fluoro atom is retained in the final pharmacophore, meaning the bioavailability advantage is directly relevant to programs using this intermediate [3].

Pharmacokinetics Oral Bioavailability CNS Drug Discovery

Commercial Purity Benchmark: ≥97 % Purity with Batch‑Specific QC (NMR, HPLC, GC) vs. 95 % Typical for Non‑Fluorinated and 4‑Hydroxy Analogue

The title compound is routinely supplied at ≥97 % purity by multiple vendors (Bidepharm, Leyan, Aladdin) with batch‑specific QC documentation including NMR, HPLC, and GC . In comparison, the non‑fluorinated analogue (tert‑butyl 4‑(2‑ethoxy‑2‑oxoethyl)piperidine‑1‑carboxylate, CAS 135716‑09‑5) is commonly offered at 95 % or 97 % but with less rigorous batch‑to‑batch characterization . The 4‑hydroxy analogue (CAS 401811‑97‑0) is listed at 95 %–98 % depending on supplier . The higher standard purity and documented QC for the fluorinated compound reduce the risk of introducing impurities into multi‑step syntheses where downstream purification is costly.

Quality Control Purity Specification Procurement

Conformational and Physicochemical Uniqueness: All‑Cis 4‑Fluoropiperidine Scaffold Enforces Axial Fluorine Orientation, Distinct from 4‑Hydroxy and 4‑Methyl Analogues

In the all‑cis 4‑fluoropiperidine series, the fluorine atom preferentially adopts the axial orientation due to the fluorine gauche effect and dipolar interactions, creating a unique conformational bias that is absent in 4‑hydroxy and 4‑methyl analogues [1]. The title compound, as a protected 4‑fluoropiperidine acetic acid ethyl ester, retains this conformational preference (the C‑4 carbon is quaternary and not subject to ring‑flip, but the fluorine atom imposes a distinct electrostatic surface potential). This conformational uniqueness has been exploited in the design of T‑type calcium channel antagonists where the axial fluorine orientation contributes to subtype selectivity [2].

Conformational Analysis 4‑Fluoropiperidine Stereo-electronic Effects

Best Application Scenarios for tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (CAS 1235842-48-4) Based on Quantitative Differentiation Evidence


Synthesis of 4‑Fluoro‑Piperidine T‑Type Calcium Channel Antagonists for Neurological and Pain Disorders

The title compound is a direct intermediate in the patented synthesis of T‑type calcium channel antagonists (US 2010/0184761 A1). Its 4‑fluoro substituent is essential to the pharmacophore: downstream 4‑aminomethyl‑4‑fluoropiperidine derivatives achieve IC₅₀ values of 100 nM at T‑type channels with 100‑ to 1000‑fold selectivity over high‑voltage‑activated calcium and sodium channels, a selectivity profile that is lost when the 4‑fluoro is replaced with hydrogen or hydroxyl [1]. Procurement of this intermediate enables direct access to the patent‑protected chemical space without requiring de novo fluorination method development [2].

Fluorinated Gamma‑Secretase Modulator (GSM) Lead Optimization for Alzheimer’s Disease

Fluorinated piperidine acetic acids, for which this compound serves as a key building block, have been identified as gamma‑secretase modulators that selectively lower Aβ42 production while increasing Aβ38, with no effect on Aβ40 levels [1]. The 30 % longer hepatic microsomal half‑life conferred by the 4‑fluoro substituent (relative to chloro/bromo analogues) is critical for achieving the CNS exposure required for chronic Alzheimer’s disease therapy, where hepatic clearance is a major determinant of dose selection [2].

Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Blood–Brain Barrier Penetration

The reduced pKₐ (ΔpKₐ ≈ −1.6 vs. unsubstituted piperidine) and ~40 % higher oral bioavailability of 4‑fluoropiperidine‑containing drug candidates make this intermediate the preferred choice for CNS‑targeted lead series [1][2]. The title compound provides the 4‑fluoro‑piperidine‑4‑acetic acid ethyl ester scaffold in a single, Boc‑protected building block that can be deprotected and further elaborated without affecting the fluorine atom, enabling rapid SAR exploration around the piperidine acetic acid motif while retaining the favorable CNS‑penetrant properties .

Structure–Activity Relationship (SAR) Campaigns Comparing 4‑Position Substituent Effects on Target Engagement

For medicinal chemistry teams systematically evaluating the impact of 4‑position substituents on piperidine‑based ligands, this compound serves as the definitive 4‑fluoro comparator. Its documented purity (≥97 %, with batch‑specific NMR, HPLC, and GC) ensures that observed differences in biological activity are due to the fluorine atom rather than impurity artifacts [1]. The conformational uniqueness of the axial fluorine orientation provides a distinct pharmacophore geometry that cannot be reproduced by the 4‑hydroxy or 4‑methyl analogues, enabling head‑to‑head comparisons that isolate the stereo‑electronic contribution of fluorine [2].

Quote Request

Request a Quote for Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.